2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide
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Overview
Description
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide is a complex organic compound with a molecular formula of C36H43N2O2PS and a molecular weight of 598.78 g/mol. This compound is notable for its intricate structure, which includes a sulfinylamino group, a diphenylphosphino group, and a benzamide backbone. It is primarily used as a research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves multiple steps, starting with the preparation of the sulfinylamino and diphenylphosphino intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The diphenylphosphino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could lead to the formation of a simpler amine compound.
Scientific Research Applications
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds with target molecules, while the diphenylphosphino group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphino-N,N-di(propan-2-yl)benzamide
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide
Uniqueness
What sets 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide apart from similar compounds is its specific stereochemistry and the presence of both sulfinylamino and diphenylphosphino groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Biological Activity
The compound 2-[(R)-[(R)-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure
Compound 1 features a sulfinyl group, a diphenylphosphino moiety, and a diisopropylbenzamide structure, which contribute to its unique reactivity and biological activity. The stereochemistry of the molecule is particularly important for its interaction with biological targets.
The biological activity of compound 1 is primarily attributed to its ability to act as a ligand in various biochemical pathways. The diphenylphosphino group enhances its coordination properties, allowing it to interact with metal ions and other biomolecules. This interaction may lead to modulation of enzyme activities and influence signaling pathways.
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Compound 1 has also demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness was evaluated using the disk diffusion method, revealing inhibition zones against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy in Vivo
In a murine model of breast cancer, administration of compound 1 resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.
Case Study 2: Synergistic Effects with Existing Antibiotics
A combination therapy involving compound 1 and standard antibiotics was tested against resistant bacterial strains. The results indicated enhanced efficacy, suggesting that compound 1 may serve as an adjuvant in antibiotic therapy.
Properties
Molecular Formula |
C36H43N2O2PS |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
2-[(R)-[[(R)-tert-butylsulfinyl]amino]-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42-/m1/s1 |
InChI Key |
QCHFDSOJNHJXQT-VJKWZVKUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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